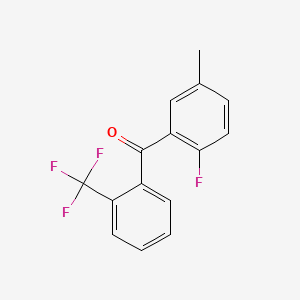

6'-Fluoro-3'-methyl-2-(trifluoromethyl)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

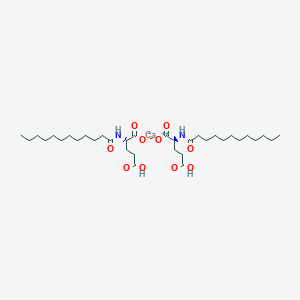

6’-Fluoro-3’-metil-2-(trifluorometil)benzofenona es un compuesto orgánico con la fórmula molecular C15H10F4O. Es un derivado de la benzofenona caracterizado por la presencia de grupos fluoro, metil y trifluorometil en los anillos de benceno.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 6’-fluoro-3’-metil-2-(trifluorometil)benzofenona típicamente implica la reacción de acilación de Friedel-Crafts. Esta reacción utiliza un cloruro de benzoilo con sustitución de fluoro y un derivado de benceno con sustitución de trifluorometil en presencia de un catalizador de ácido de Lewis como el cloruro de aluminio. Las condiciones de reacción generalmente incluyen:

Temperatura: 0°C a temperatura ambiente

Solvente: Diclorometano o cloroformo

Catalizador: Cloruro de aluminio

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

6’-Fluoro-3’-metil-2-(trifluorometil)benzofenona puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Los grupos fluoro y trifluorometil pueden participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidruro de litio y aluminio o borohidruro de sodio en condiciones anhidras.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de benzofenona sustituidos.

4. Aplicaciones en Investigación Científica

6’-Fluoro-3’-metil-2-(trifluorometil)benzofenona tiene varias aplicaciones en investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se investiga por su potencial como una sonda fluorescente debido a sus propiedades fotofísicas únicas.

Medicina: Se explora su potencial como un farmacóforo en el diseño de fármacos, particularmente en el desarrollo de agentes antiinflamatorios y anticancerígenos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.

Aplicaciones Científicas De Investigación

6’-Fluoro-3’-methyl-2-(trifluoromethyl)benzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

El mecanismo de acción de 6’-fluoro-3’-metil-2-(trifluorometil)benzofenona depende de su aplicación. En sistemas biológicos, puede interactuar con objetivos moleculares específicos, como enzimas o receptores, modulando su actividad. La presencia de grupos fluoro y trifluorometil puede mejorar la afinidad de unión y la selectividad del compuesto hacia estos objetivos. Las rutas exactas involucradas dependerían del contexto biológico específico y la naturaleza del objetivo.

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Fluoro-6-(trifluorometil)benzaldehído

- 2-Fluoro-6-(trifluorometil)benzonitrilo

- 2-Fluoro-5-metilfenil (2-trifluorometilfenil)metanona

Unicidad

6’-Fluoro-3’-metil-2-(trifluorometil)benzofenona es única debido a la disposición específica de los grupos fluoro, metil y trifluorometil en los anillos de benceno. Esta estructura única imparte propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria.

Propiedades

Número CAS |

87750-59-2 |

|---|---|

Fórmula molecular |

C15H10F4O |

Peso molecular |

282.23 g/mol |

Nombre IUPAC |

(2-fluoro-5-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone |

InChI |

InChI=1S/C15H10F4O/c1-9-6-7-13(16)11(8-9)14(20)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3 |

Clave InChI |

OGWYQHNHSHDXQV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)F)C(=O)C2=CC=CC=C2C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)